7-Nitroisochroman-1-one
Description
Structure
3D Structure
Properties
IUPAC Name |
7-nitro-3,4-dihydroisochromen-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO4/c11-9-8-5-7(10(12)13)2-1-6(8)3-4-14-9/h1-2,5H,3-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOAGXJFXHVSZIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=O)C2=C1C=CC(=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Structural Context Within the Isochroman 1 One Class
7-Nitroisochroman-1-one belongs to the isochroman-1-one (B1199216) family, which are bicyclic compounds featuring a benzene (B151609) ring fused to a six-membered lactone ring. The systematic name for the core structure is 3,4-dihydro-1H-2-benzopyran-1-one. The defining characteristic of this compound is the nitro group (NO₂) attached to the 7-position of the aromatic ring. This electron-withdrawing group significantly alters the electron density distribution within the molecule, impacting its reactivity.
The isochroman-1-one scaffold itself is a key structural motif found in a variety of natural products and synthetic compounds with diverse biological activities. The introduction of a nitro group, as in this compound, further functionalizes this core structure, opening avenues for a range of chemical transformations. For instance, the nitro group can be reduced to an amino group, providing a handle for further derivatization.
Historical Development of Isochroman and Isochroman 1 One Chemistry
The chemistry of isochroman (B46142) and its derivatives has evolved significantly over the years. Isochroman derivatives are a class of oxygenated heterocycles found in various organisms and are known for a wide range of biological activities. conicet.gov.ar The isochroman-1-one (B1199216) core, also known as 3,4-dihydroisocoumarin, has been a subject of synthetic interest for an extended period, with developments in its synthesis being reviewed as far back as 1964. acs.org
Early methods for the synthesis of isochroman-1-ones often involved multi-step procedures. However, recent decades have witnessed the development of more efficient and regioselective synthetic methodologies. A notable advancement is the use of rhodium(III)-catalyzed annulation of benzoic acids with nitroalkenes, which provides a direct, one-step synthesis of 3,4-disubstituted isochroman-1-ones. acs.org This method has expanded the accessibility of a wide array of isochroman-1-one derivatives with high catalytic efficiency. acs.org Furthermore, photopromoted gold-catalyzed arylative heterocyclization of alkynes represents another modern approach to synthesizing isocoumarins (1H-isochromen-1-ones). researchgate.net
The synthesis of nitro-substituted isochroman-1-ones, such as 7-Nitroisochroman-1-one, can be achieved through various routes. One approach involves the nitration of a pre-formed isochroman-1-one. Another strategy is to start with a nitro-substituted precursor, such as 4-nitrohomophthalic anhydride (B1165640), which can be converted to a nitro-substituted isocoumarin. researchgate.net For example, 3-methyl-7-nitroisocoumarin has been synthesized from 4-acetyl-7-nitroisochroman-1,3-dione, which was obtained from the acetylation of 4-nitrohomophthalic anhydride. researchgate.net
Significance of Nitro Substituted Lactones in Organic Synthesis
Classical and Conventional Synthetic Approaches
Traditional methods for constructing the this compound framework typically rely on multi-step sequences starting from readily available aromatic compounds or through direct ring-closing reactions.
Multi-Step Synthesis from Aromatic Precursors
The synthesis of isochroman-1-ones, including the 7-nitro derivative, often begins with appropriately substituted aromatic precursors. A common strategy involves the functionalization of a benzene (B151609) ring that already contains a nitro group or a precursor group that can be nitrated at a later stage.
One classical approach involves the use of substituted benzoic acids. For instance, a 2-halomethyl-4-nitrobenzoic acid derivative can undergo intramolecular cyclization to yield the desired lactone ring of this compound. This process typically requires the generation of a nucleophilic oxygen species that displaces the halide.
Another route starts from homophthalic acids or their anhydrides. For example, 4-nitrohomophthalic acid can be selectively reduced and cyclized to form the isochromanone ring system. The specific reagents and conditions are crucial for controlling the regioselectivity of the cyclization and avoiding unwanted side reactions.
Annulation and Cyclization Reactions
Annulation, the formation of a new ring onto a pre-existing one, is a cornerstone of isochroman-1-one (B1199216) synthesis. These reactions construct the heterocyclic lactone ring in a single key step.
A notable example is the Diels-Alder reaction, which can be employed to construct a substituted cyclohexene (B86901) ring that is then further elaborated to the final isochromanone structure. While not a direct route to this compound, it represents a fundamental strategy for building the core bicyclic system. rsc.org
Intramolecular cyclization reactions are more direct. For example, the reaction between 2-formylbenzoic acid, hydrogen cyanide, and anilines can produce N-aryldiaminoisocoumarins, which serve as precursors for more complex isochromenone derivatives. mdpi.com Similarly, the activation of 2-(bromomethyl)benzaldehydes with N-heterocyclic carbenes can generate o-quinodimethane intermediates, which then undergo [4+2] annulation with various coupling partners to yield functionalized isochroman-1-ones. researchgate.net
Advanced and Catalytic Synthetic Strategies
Modern synthetic chemistry has introduced powerful catalytic methods that offer higher efficiency, selectivity, and atom economy for the synthesis of isochroman-1-ones. Transition metals, in particular, have been pivotal in developing novel C-H activation and annulation strategies.
Transition Metal-Catalyzed Transformations
Catalytic cycles involving transition metals like rhodium and iron enable the direct construction of the isochroman-1-one skeleton from simple and accessible starting materials, often under mild conditions.
Rhodium(III) catalysis has emerged as a robust tool for the synthesis of isochroman-1-ones through C-H activation and annulation. In these reactions, a carboxylic acid directing group on a benzoic acid derivative guides the rhodium catalyst to activate an ortho C-H bond. This activated species then undergoes annulation with a coupling partner, such as an alkyne or a nitroalkene.
One-step synthesis of 3,4-disubstituted isochroman-1-ones has been achieved via the Rh(III)-catalyzed annulation of benzoic acids with nitroalkenes, demonstrating high regioselectivity and catalytic efficiency. nih.gov Similarly, the reaction of benzoic acids with internal alkynes, catalyzed by complexes like [Cp*RhCl2]2, provides a direct route to isochromen-1-ones, which can be subsequently reduced to isochroman-1-ones. liv.ac.ukacs.org The choice of catalyst, solvent, and additives can influence the reaction outcome and selectivity. acs.org
Table 1: Rh(III)-Catalyzed Annulation for Isochromen-1-one Synthesis
| Benzoic Acid Substrate | Coupling Partner | Catalyst (mol%) | Additive | Solvent | Temperature (°C) | Product Type | Ref |
| Benzoic Acid | Diphenylacetylene | [CpRhCl2]2 (2.5) | CsOAc | t-AmylOH | 100 | 3,4-Diphenyl-1H-isochromen-1-one | liv.ac.uk |
| 4-Nitrobenzoic Acid | Diphenylacetylene | [CpRhCl2]2 (2.5) | CsOAc | t-AmylOH | 100 | 7-Nitro-3,4-diphenyl-1H-isochromen-1-one | liv.ac.uk |
| Benzoic Acid | (E)-1-Nitro-2-phenylethene | [CpRhCl2]2 (5) | AgSbF6, Cu(OAc)2 | DCE | 80 | 3-Nitro-4-phenylisochroman-1-one | nih.gov |
| Benzoic Acid | gem-difluoromethylene alkyne | [CpRhCl2]2 (5) | CsOAc, HOPiv | MeOH | 80 | 3-Alkenyl-1H-isochromen-1-one | acs.org |
Iron, being an abundant and environmentally benign metal, has gained significant attention as a catalyst in organic synthesis. nih.gov Iron-catalyzed reactions provide powerful and sustainable alternatives for constructing isochromanone frameworks.
Iron(III)-mediated cyclization of 2-alkynylaryl esters with diorganyl dichalcogenides offers a regioselective pathway to 4-chalcogen-substituted isochromenones. These reactions proceed at room temperature under an air atmosphere, utilizing inexpensive FeCl3 as the catalyst. acs.org
Furthermore, iron-catalyzed Meerwein carbooxygenation of electron-rich olefins, such as styrenes, with arenediazonium salts provides access to functionalized dihydroisocoumarin (isochroman-1-one) systems. This method uses catalytic amounts of FeSO4 in a single electron transfer radical process, yielding carbohydroxylated or carbomethoxylated products in good yields. nih.gov Another relevant strategy is the iron-catalyzed Oxa-Pictet-Spengler cyclization, where Fe(OTf)2 efficiently catalyzes the reaction of β-arylethanols with aldehydes to form various isochroman (B46142) derivatives, which are direct precursors to isochroman-1-ones. liv.ac.uk
Table 2: Iron-Catalyzed Synthesis of Isochroman-1-one Derivatives
| Starting Material 1 | Starting Material 2 | Catalyst (mol%) | Solvent | Temperature | Product Type | Ref |
| 2-(Phenylethynyl)phenyl pivalate | Diphenyl diselenide | FeCl3 (2.0 equiv) | CH2Cl2 | Room Temp | 3-Phenyl-4-(phenylselanyl)-1H-isochromen-1-one | acs.org |
| Styrene | 4-Nitrobenzenediazonium tetrafluoroborate | FeSO4·7H2O (20) | MeCN/H2O | Room Temp | 4-(4-Nitrophenyl)-3,4-dihydro-1H-isochromen-1-one (after oxidation) | nih.gov |
| 2-(3-Methoxyphenyl)ethanol | Benzaldehyde | Fe(OTf)2 (1) | Toluene | 70°C | 1-Phenyl-6-methoxyisochroman | liv.ac.uk |
Palladium-Catalyzed Synthetic Routes for Isochroman-1-ones
Palladium catalysis has become a cornerstone in the synthesis of complex organic molecules, and the construction of the isochroman-1-one skeleton is no exception. These methods often leverage palladium's ability to facilitate cross-coupling and C-H activation reactions, providing direct and efficient routes to the desired heterocyclic system.
A significant approach involves the palladium-catalyzed reaction of alkyl 2-vinylbenzoates with silyl-protected alkynyl bromides, which selectively yields 3-alkynylated isochroman-1-ones. acs.orgorganic-chemistry.orgbohrium.com In this transformation, the alkyl ester group functions as an effective internal oxygen nucleophile, which is critical for the efficient 1,1-alkynyloxygenation of the alkene. acs.orgorganic-chemistry.org Another powerful strategy is the Catellani-type reaction, which utilizes a cooperative palladium/norbornene catalytic system. researchgate.netnih.gov This reaction allows for the simultaneous functionalization of both the ortho and ipso positions of aryl halides, enabling a one-step assembly of the isochroman scaffold from simple starting materials. researchgate.netnih.gov
Furthermore, palladium catalysts have been employed in C-H activation/C-C coupling reactions. For instance, the reaction between arenes containing a directing group and oxiranes can be catalyzed by palladium to form 3-substituted isochroman-1-ones in a one-pot process. nih.gov This reaction proceeds at room temperature and demonstrates broad functional group tolerance. nih.gov The Suzuki-Miyaura cross-coupling reaction also presents a viable route. The coupling of 3-chloroisochromen-1-one with various boronic acids using a PdCl2(PPh3)2-Ruphos catalytic system has been shown to produce a diverse range of 3-substituted isochroman-1-ones in excellent yields. researchgate.net
| Catalytic System | Substrates | Product Type | Key Features |
|---|---|---|---|
| Palladium / Norbornene | Aryl Halides, Epoxides | Isochroman Scaffold | Cooperative catalysis, one-step assembly. researchgate.netnih.gov |
| PdCl2(PPh3)2 / Ruphos | 3-Chloroisochromen-1-one, Boronic Acids | 3-Substituted Isochromen-1-ones | Suzuki-Miyaura cross-coupling, high yields. researchgate.net |
| Palladium Catalyst | Alkyl 2-vinylbenzoates, Alkynyl Bromides | 3-Alkynylated Isochroman-1-ones | 1,1-Alkynyloxygenation of alkenes. acs.orgbohrium.com |
| Palladium Catalyst | Arenes with Directing Group, Oxiranes | 3-Substituted Isochroman-1-ones | C-H activation, one-pot synthesis. nih.gov |
Gold-Catalyzed Cyclizations (General to Isochromanones)
Gold catalysis has emerged as a powerful tool for the synthesis of heterocyclic compounds, particularly through the activation of alkynes. Gold catalysts, typically cationic gold(I) complexes, are highly effective in promoting intramolecular cyclizations of o-alkynyl benzaldehydes and related substrates to form the isochromanone core. beilstein-journals.org These reactions proceed under mild conditions and often exhibit high regioselectivity.
One common strategy involves the gold-catalyzed cyclization of 2-alkynylbenzoates. rsc.org This transformation can be part of a domino reaction, such as an arylation/oxo-cyclization sequence, to produce 3,4-disubstituted isocoumarins. rsc.org Gold catalysts have also been used in the cycloisomerization of 2-alkynyl-1,5-diols, which can lead to the formation of complex bicyclic ketals that are precursors to tetrahydropyran (B127337) systems, structurally related to the isochromanone core. beilstein-journals.org
The versatility of gold catalysis is further demonstrated in its application to cascade cyclizations. For example, gold-catalyzed oxidative cyclization of dialkynes offers a pathway to structurally complex cyclic molecules. researchgate.net While some of these cascade reactions lead to other heterocyclic systems like pyrrolo[2,3-b]indoles, the underlying principles of alkyne activation are applicable to isochromanone synthesis. researchgate.net Metal-free conditions have also been developed for intramolecular alkoxylation-initiated cascade cyclizations of ynamides to yield highly functionalized 3-isochromanones, offering an alternative to gold-catalyzed methods. rsc.org
Organocatalytic and Cooperative Catalysis in Isochroman-1-one Formation
Organocatalysis provides a metal-free alternative for the synthesis of isochroman-1-ones, often affording high levels of stereoselectivity. Proline and its derivatives are frequently used organocatalysts in these transformations. A notable example is the diastereo- and enantioselective synthesis of 3-acetyl-4-hydroxyisochroman-1-ones via an intramolecular trans-selective aldol (B89426) reaction. sorbonne-universite.frthieme-connect.com This reaction proceeds with good yields and high stereoselectivities, demonstrating the power of organocatalysis in constructing chiral isochromanone frameworks. sorbonne-universite.frthieme-connect.com
Cooperative catalysis, which combines the action of two or more different catalysts, has also been successfully applied. N-heterocyclic carbenes (NHCs) can be used in conjunction with a chiral Brønsted acid, such as a chiral phosphoric acid, for highly enantioselective [4+2] annulation reactions. nih.gov This dual activation strategy enables the synthesis of complex isochroman-1-ones from substrates like 2-(bromomethyl)benzaldehydes and fluorinated ketones. nih.gov The compatibility of NHC catalysis with other catalytic systems, including transition metals and other organocatalysts, opens up a wide range of possibilities for novel synthetic routes. nih.govresearchgate.net
Furthermore, organocatalytic methods have been developed for the enantioselective synthesis of 1- and 3-substituted isochromans through an intramolecular oxa-Michael reaction of an alkoxyboronate, utilizing a chiral bifunctional organocatalyst. acs.org One-pot intramolecular Mannich reactions, catalyzed by a secondary amine, have also been developed to synthesize 4-aminoisochromanones with excellent cis-stereoselectivity and high enantiomeric excess from 2-oxopropyl-2-formylbenzoates and anilines. thieme-connect.com
Photoredox Catalysis for Isochroman-1-one Architectures
Visible-light photoredox catalysis has revolutionized organic synthesis by enabling the generation of radical intermediates under exceptionally mild conditions. nih.gov This strategy has been effectively applied to the construction of isochroman-1-one architectures, often in combination with another catalytic system in a dual catalytic approach. rsc.orgnih.gov
A prominent example is the cooperative photoredox/gold catalysis for the synthesis of 3,4-disubstituted isocoumarins from 2-alkynylbenzoates and arenediazonium salts. rsc.org In this system, a cheap organic photocatalyst, upon irradiation with a blue LED lamp, facilitates a domino arylation/oxo-cyclization sequence in the presence of a cationic gold catalyst. rsc.org This method is characterized by its mild reaction conditions, running at room temperature, and its broad substrate scope. rsc.org
Similarly, a dual catalytic system involving chromium and a photocatalyst has been developed for the synthesis of isochromanones, among other alcohol motifs. nih.gov This approach leverages the ability of photoredox catalysis to generate radicals from alkyl silanes, which then participate in a chromium-catalyzed alkylation of aldehydes. nih.gov The combination of photoredox catalysis with N-heterocyclic carbene (NHC) catalysis has also proven to be a powerful strategy. researchgate.netrsc.org This dual catalysis can be used for various transformations, including the synthesis of β-trifluoromethylated ketones, which are structurally related to substituted isochroman-1-ones. rsc.org
| Catalytic System | Reaction Type | Key Features |
|---|---|---|
| Photoredox / Gold | Domino Arylation / Oxo-cyclization | Mild conditions, blue LED irradiation, synthesis of 3,4-disubstituted isocoumarins. rsc.org |
| Photoredox / Chromium | Alkylation of Aldehydes | Uses alkyl silanes as radical precursors, high chemoselectivity. nih.gov |
| Photoredox / NHC | Radical Reactions | Enables NHC-mediated radical reactions under mild conditions. researchgate.netrsc.org |
One-Pot Synthetic Protocols for Efficiency
One such method involves a TDAE (tetrakis(dimethylamino)ethylene)-initiated reaction between benzonitrile (B105546) derivatives and substituted benzaldehydes to form hydroxyethylbenzonitrile intermediates. thieme-connect.com These intermediates can then undergo a one-pot lactonization in the presence of hydrochloric acid and methanol (B129727) to furnish 3-substituted isochroman-1-one derivatives in good yields. thieme-connect.com Another approach utilizes O,P-acetals in a sequential intramolecular cyclization and Horner-Wadsworth-Emmons (HWE) olefination with various aldehydes to produce isochroman-4-one (B1313559) derivatives with an exocyclic double bond. thieme-connect.com
Organocatalysis also lends itself well to one-pot procedures. A highly stereoselective one-pot intramolecular Mannich reaction has been developed using 2-oxopropyl-2-formylbenzoates and anilines as substrates. thieme-connect.com Catalyzed by a secondary amine, this reaction provides access to 4-aminoisochromanones with high yields and excellent stereoselectivity. thieme-connect.com Additionally, a one-pot synthesis of 1H-isochromenes has been achieved through a sequential isocyanide-based multicomponent reaction followed by an intramolecular Wittig reaction. researchgate.net While this method yields isochromenes, it highlights the potential of multicomponent strategies for the efficient assembly of the core isochroman ring system.
Regioselectivity and Stereoselectivity in this compound Synthesis
The synthesis of a specifically substituted compound like this compound requires precise control over both regioselectivity (where the nitro group is placed) and, in many cases, stereoselectivity (the 3D arrangement of atoms).
Control over Nitro Group Placement
Regioselectivity is the preference for a chemical reaction to occur at one position over other possible positions. wikipedia.org In the synthesis of this compound, the primary challenge is the selective introduction of the nitro group at the C-7 position of the isochroman-1-one core.
One of the most direct methods to achieve this is through the electrophilic aromatic substitution (nitration) of the parent isochroman-1-one or a suitable precursor. The directing effects of the substituents already present on the benzene ring will govern the position of the incoming nitro group. For the isochroman-1-one system, the lactone ring generally acts as a deactivating group, and its directing influence must be carefully considered in relation to any other substituents.
An alternative and often more controlled approach is to start with a precursor that already contains the nitro group in the desired position. For instance, the synthesis could begin with 4-nitro-substituted homophthalic anhydride (B1165640) or a related derivative. Cyclization of such a precursor would then directly lead to the 7-nitroisochroman (B186491) framework. This strategy avoids the potential for forming isomeric byproducts that can occur with direct nitration of the final heterocyclic system. For example, the synthesis of 7-nitroisochroman-1,3-dione (B1600856) can be achieved from 4-nitrophthalic anhydride, which pre-installs the nitro group at the correct position. Similarly, studies on the enolization and hydrolysis of 7-nitroisochroman-3-one suggest that this compound can be synthesized, indicating that methods exist to control the nitro group placement. acs.org
Development of Enantioselective Approaches
The quest for enantiomerically pure isochroman-1-one derivatives has led to the exploration of several innovative catalytic systems. These approaches aim to control the formation of stereocenters within the isochroman-1-one scaffold, a structural motif present in various biologically active natural products.
Transition-Metal-Catalyzed Strategies:
Transition metals, particularly rhodium and ruthenium, have been at the forefront of developing enantioselective routes to isochroman-1-ones and related lactones. One prominent strategy involves the C-H activation and annulation of benzoic acids. While a direct enantioselective synthesis of this compound via this method has not been reported, related rhodium(III)-catalyzed annulations of benzoic acids with nitroalkenes have been shown to produce 3,4-disubstituted isochroman-1-ones with high yields. This demonstrates the compatibility of the nitro group in such transformations.
A significant advancement in the asymmetric synthesis of related lactones involves a bimetallic relay catalytic system. This method utilizes an achiral dirhodium salt in combination with a chiral N,N'-dioxide-metal complex (Fe(III) or Sc(III)) to catalyze a cascade 1,3-O-H insertion and asymmetric aldol cyclization. The process starts from ketoacids and α-diazoketones to generate optically active benzo-fused δ-lactones with excellent diastereo- and enantioselectivity. nih.gov This approach has proven effective for substrates bearing both electron-donating and electron-withdrawing substituents on the phenyl ring, suggesting its potential applicability to a nitro-substituted precursor. nih.gov
Another powerful technique is the use of a chiral amide directing group in ruthenium(II)-catalyzed asymmetric C-H activation. This has been successfully applied to the synthesis of chiral 3,4-dihydroisocoumarins with high enantiomeric excess (up to 96% ee). researchgate.net The versatility of this method suggests it could be a viable route for preparing enantiomerically enriched this compound.
Organocatalytic Approaches:
Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of heterocyclic compounds. For structures related to isochroman-1-ones, such as 3-substituted isoindolinones, organocatalytic methods have been highly successful. For instance, a cascade reaction involving an asymmetric nitro-Mannich reaction of α-amido sulfones derived from 2-formyl benzoates, followed by in situ cyclization, yields 3-(nitromethyl)isoindolin-1-ones with very high enantioselectivities (up to 98% ee). acs.org This reaction is catalyzed by a bifunctional organocatalyst and demonstrates that a nitro-containing substrate can be effectively controlled in an asymmetric transformation to form a related bicyclic lactam. The principles of this approach could potentially be adapted for the synthesis of this compound.
The following table summarizes selected examples of enantioselective syntheses of isochroman-1-one derivatives and related compounds, highlighting the catalysts, conditions, and stereochemical outcomes that could inform the development of a synthesis for this compound.
| Entry | Catalyst System | Substrate Type | Product Type | Yield (%) | ee (%) | Ref |
| 1 | Rh₂(TFA)₄ / Fe(OTf)₃/L-PiC₂H₄Ph | 2-Cinnamoylbenzoic acid derivatives | Benzo-fused δ-lactones | 50-92 | 92-98 | nih.gov |
| 2 | Ru(II) with chiral amide directing group | Chiral benzamides and various coupling partners | 3,4-Dihydroisocoumarins | - | up to 96 | researchgate.net |
| 3 | Takemoto's catalyst (bifunctional) | α-Amido sulfones from 2-formyl benzoates | 3-(Nitromethyl)isoindolin-1-ones | Good | up to 98 | acs.org |
These examples underscore the potential for developing a robust and highly stereoselective synthesis for this compound by adapting existing transition-metal-catalyzed or organocatalytic methodologies. Future research in this area would likely focus on the design of suitable nitro-substituted precursors and the optimization of reaction conditions to achieve high enantioselectivity.
Reactivity of the Lactone Moiety
Nucleophilic Acyl Substitution Reactions
Nucleophilic acyl substitution is a characteristic reaction of carboxylic acid derivatives, including lactones. wikipedia.org A nucleophile attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate. Subsequently, the ring opens by the cleavage of the acyl-oxygen bond, eliminating the leaving group to form a new carbonyl compound. byjus.com
The hydrolysis of a lactone involves the cleavage of the ester bond by water, typically catalyzed by an acid or a base, to yield a hydroxy-substituted carboxylic acid. While specific kinetic or mechanistic studies detailing the hydrolysis of this compound are not extensively documented in the scientific literature, the general mechanism is well-established.
Under basic conditions, a hydroxide (B78521) ion attacks the carbonyl carbon, leading to a tetrahedral intermediate which then collapses, cleaving the ring to form the corresponding carboxylate and alcohol functions. Acid-catalyzed hydrolysis involves protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon for attack by a weak nucleophile like water. acs.org For this compound, hydrolysis would result in the formation of 2-(2-hydroxyethyl)-5-nitrobenzoic acid.
A study on the isomeric compound, 7-nitroisochroman-3-one, in aqueous sodium hydroxide determined a rate constant for hydroxide-promoted hydrolysis (kOH) of 19.0 M⁻¹s⁻¹. acs.org Although this pertains to a different isomer, it demonstrates that the nitro-substituted isochromanone ring system is susceptible to hydrolytic cleavage under basic conditions.
Table 1: Expected Product of this compound Hydrolysis
| Reactant | Conditions | Expected Product |
|---|
Transesterification is a process where the alkoxy group of an ester is exchanged with another alcohol. In the context of a lactone, this results in a ring-opened product that is an ester of the new alcohol. For example, the methanolysis of this compound would be expected to yield methyl 2-(2-hydroxyethyl)-5-nitrobenzoate.
This reaction is typically catalyzed by either an acid or a base. The mechanism is analogous to hydrolysis, with an alcohol or alkoxide acting as the nucleophile instead of water or hydroxide. Detailed experimental data on the transesterification of this compound is sparse in the available literature. However, the general principles of lactone reactivity suggest this transformation is feasible under standard transesterification conditions.
Table 2: Expected Product of this compound Methanolysis
| Reactant | Conditions | Expected Product |
|---|
Aminolysis is the reaction of an ester with an amine to form an amide. chemistrysteps.com The reaction of this compound with ammonia, a primary amine, or a secondary amine would lead to ring-opening and the formation of the corresponding 2-(2-hydroxyethyl)-5-nitrobenzamide. chemistrysteps.com This reaction proceeds via the standard nucleophilic acyl substitution mechanism. chemistrysteps.com
While the aminolysis of this compound itself is not specifically described, related transformations have been reported. For instance, studies on other isocoumarins, such as 3-aryl-1H-isochromen-1-ones, have shown that they undergo ring-opening with secondary amines to yield functionalized amides. researchgate.net Similarly, the conversion of phthalides (five-membered lactones fused to a benzene ring) into 1,4-dihydro-benzo[d] fu-berlin.dethieme-connect.comoxazin-2-ones proceeds through an initial aminolysis step. acs.org These examples support the expected reactivity of the lactone in this compound towards amine nucleophiles. The reaction is often less efficient than with more reactive acylating agents like acyl chlorides due to the relatively poor leaving group ability of the alkoxide generated. chemistrysteps.com
Table 3: Expected Products of this compound Aminolysis
| Amine Nucleophile | Expected Product |
|---|---|
| Ammonia (NH₃) | 2-(2-hydroxyethyl)-5-nitrobenzamide |
| Primary Amine (R-NH₂) | N-alkyl-2-(2-hydroxyethyl)-5-nitrobenzamide |
Lactones can be reduced to diols by strong hydride-donating reagents, such as lithium aluminum hydride (LiAlH₄). chemistrysteps.com The reaction involves the nucleophilic addition of a hydride ion to the carbonyl carbon, followed by ring-opening and a second hydride addition to the resulting aldehyde intermediate. chemistrysteps.com
For this compound, reduction with a powerful agent like LiAlH₄ is expected to be complex. LiAlH₄ can reduce both the lactone and the aromatic nitro group. organic-chemistry.org Therefore, the reaction would likely yield (2-amino-5-(hydroxymethyl)phenyl)ethanol, resulting from the reduction of both functional groups. The reductive ring-opening of the parent isochroman ring system using lithium and a catalytic amount of DTBB (di-tert-butylbiphenyl) has been shown to produce the corresponding diol. researchgate.net This supports the feasibility of the lactone ring cleavage under reductive conditions. The chemoselectivity of the reduction would depend heavily on the choice of reducing agent and reaction conditions.
Table 4: Expected Product of this compound Reduction with LiAlH₄
| Reactant | Reducing Agent | Expected Product |
|---|
Enolization and Carbonyl Reactivity
The carbonyl group of this compound is flanked by a methylene (B1212753) group (at the C-3 position) with α-hydrogens. The presence of these α-hydrogens allows the lactone to undergo enolization, forming an enol or enolate intermediate under acidic or basic conditions, respectively. These intermediates are key to understanding α-substitution reactions.
Furthermore, a detailed kinetic analysis has been performed on the enolization and hydrolysis of the isomeric 7-nitroisochroman-3-one. acs.org In aqueous base, this isomer was found to reversibly deprotonate to form a relatively stable enolate, with a pKa of 11.98 for the C-4 protons. acs.org Although the electronic effects would differ in the 1-one isomer, this study highlights that the nitro-substituted isochromanone framework is capable of forming enolates in solution. The formation of an enolate from this compound would render the α-carbon (C-3) nucleophilic, allowing it to react with various electrophiles.
Polymerization Potential of the Lactone Ring
Lactones are cyclic esters that can undergo ring-opening polymerization (ROP) to form polyesters. mdpi.comfrontiersin.org This process is a type of chain polymerization that can be initiated by cationic, anionic, or coordination-insertion mechanisms. mdpi.com The polymerizability of a lactone is highly dependent on its ring size and the presence of substituents. rsc.org
The polymerization of six-membered rings, such as the δ-valerolactone structure present in this compound, is often driven by the release of moderate ring strain. mdpi.com However, substituents on the lactone ring can significantly impact the polymerization kinetics and thermodynamics. rsc.org The bulky 7-nitroaromatic group on the isochromanone skeleton would likely introduce steric hindrance, which could hinder the approach of the catalyst and the propagating polymer chain, potentially slowing down or impeding polymerization. rsc.org While specific studies on the ROP of this compound are not available, the general principles of lactone polymerization suggest that it could be a challenging monomer compared to unsubstituted or less-substituted lactones. mdpi.comrsc.org
Transformations of the Nitro Aromatic Moiety
The nitro group is a versatile functional group that can be transformed into a variety of other functionalities, significantly altering the electronic properties of the aromatic ring.
Reduction of the Nitro Group to Amino Functionality
One of the most common and synthetically useful transformations of an aromatic nitro group is its reduction to a primary amine. researchgate.netmasterorganicchemistry.com This conversion transforms the strongly electron-deactivating and meta-directing nitro group into a strongly electron-donating and ortho-, para-directing amino group. masterorganicchemistry.com Several reliable methods exist for this reduction. wikipedia.orgcommonorganicchemistry.com The resulting product from this compound would be 7-Aminoisochroman-1-one. smolecule.com
Interactive Table: Common Reagents for the Reduction of Aromatic Nitro Groups masterorganicchemistry.comwikipedia.orgcommonorganicchemistry.com
| Reagent System | Conditions | Notes |
| Catalytic Hydrogenation | H₂, Pd/C, PtO₂, or Raney Ni | A clean and efficient method, often performed at neutral pH. |
| Metal and Acid | Fe/HCl, Sn/HCl, Zn/HCl | Classic and effective methods using dissolving metals in acid. |
| Tin(II) Chloride | SnCl₂ | A mild reagent that can show selectivity in the presence of other reducible groups. |
| Sodium Hydrosulfite | Na₂S₂O₄ | Often used in aqueous solutions. |
Strategies for Further Aromatic Functionalization
The reduction of the nitro group to an amine opens up a wide range of possibilities for further functionalization of the aromatic ring. The resulting amino group strongly activates the ring towards electrophilic aromatic substitution, directing incoming electrophiles to the positions ortho and para to the amine (positions 6 and 8). masterorganicchemistry.com
However, the high reactivity of the aniline (B41778) derivative can be problematic, sometimes leading to multiple substitutions or unwanted side reactions. masterorganicchemistry.com Furthermore, the basicity of the amino group can interfere with acid-catalyzed reactions like Friedel-Crafts alkylation and acylation. masterorganicchemistry.com To control the reactivity and achieve selective functionalization, the amino group is often protected, typically by converting it into an amide (e.g., via acylation with acetic anhydride). This acetamido group is less activating and still directs ortho- and para-, but with greater control, allowing for a broader scope of subsequent synthetic transformations.
Reactivity of the Aliphatic Ring System
The aliphatic portion of this compound is a dihydropyranone ring. Its primary reactivity, beyond the α-proton acidity discussed previously, centers on the stability and cleavage of the lactone (cyclic ester) bond. Under basic conditions, the lactone is susceptible to hydrolysis via nucleophilic acyl substitution, leading to the opening of the ring to form a carboxylate and an alcohol. acs.org This reaction competes with enolate formation in aqueous base. acs.org Acid-catalyzed hydrolysis can also occur, leading to the same ring-opened product. The stability of this ring system is therefore pH-dependent.
Selective Functionalization of the Dihydrofuran Ring
The dihydrofuranone moiety of this compound presents opportunities for selective chemical modifications, particularly at the carbon atoms adjacent to the carbonyl group and the ring oxygen.
One notable transformation is the acid-induced olefination reaction. rsc.org This reaction allows for the introduction of a vinyl ether group at the C1 position. Specifically, the reaction of this compound with a silyl (B83357) ketene (B1206846) acetal, such as tert-butyl(1-isopropyloxyvinyloxy)dimethylsilane, proceeds in the presence of a strong carbon acid catalyst. rsc.org This process results in the formation of a vinyl ether, effectively functionalizing the lactone ring. rsc.org
Detailed findings from a study on this olefination reaction are presented in the table below. rsc.org
| Entry | Reactant | Reagent | Catalyst | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) |
| 1 | This compound | tert-Butyl(1-isopropyloxyvinyloxy)dimethylsilane | Carbon acid 1c | CH₂Cl₂ | 0 to rt | 6 | Vinyl ether 4cc | 83 |
| Data sourced from a study on organic acid induced olefination of lactones. rsc.org |
Another significant functionalization involves an iron-catalyzed Meerwein carbooxygenation. This reaction allows for the introduction of both an aryl and an oxygen-containing group across the double bond of an enol or enolate equivalent of the lactone. In a specific example, a reaction presumably involving an intermediate derived from this compound leads to substitution at the C3 position of the dihydrofuranone ring. The synthesis of 3-(4-Methoxyphenyl)-3-methyl-7-nitroisochroman-1-one highlights a method for creating a quaternary center at this position. acs.org
Electrophilic and Radical Reactions
The electronic properties of this compound, particularly the influence of the nitro group, govern its participation in electrophilic and radical reactions. The initial synthesis of this compound involves a quintessential electrophilic aromatic substitution. The parent compound, isochroman-1-one, is treated with a nitrating mixture, typically potassium nitrate (B79036) in concentrated sulfuric acid, to introduce the nitro group at the C7 position of the aromatic ring. rsc.org
The iron-catalyzed carbooxygenation reaction mentioned previously can also be considered within the realm of radical reactions. acs.org The proposed mechanism for similar transformations involves the generation of an aryl radical from an aryldiazonium salt, catalyzed by an Fe(II) species. acs.org This radical then engages with the substrate. In the context of this compound, the reaction likely proceeds through the addition of the aryl radical to an enol or enolate form of the lactone, followed by trapping of the resulting radical intermediate to yield the final product. acs.org
The reaction conditions and yield for a product formed through this pathway are detailed below.
| Product | Starting Materials | Catalyst | Solvent | Yield (%) |
| 3-(4-Methoxyphenyl)-3-methyl-7-nitroisochroman-1-one | α-Methylstyrene, 4-NO₂-benzenediazonium tetrafluoroborate | FeSO₄·7H₂O | MeCN/H₂O | 60 |
| Data from a study on iron-catalyzed Meerwein carbooxygenation. acs.orgnih.gov |
The presence of the electron-withdrawing nitro group has a pronounced effect on the reactivity of the molecule. For the related isomer, 7-nitroisochroman-3-one, it has been noted that the nitro group stabilizes the corresponding enolate through resonance. nih.gov This increased stability leads to lower nucleophilicity, which in turn necessitates more forcing conditions (e.g., higher temperatures) for it to participate in reactions like the Michael addition. nih.gov A similar electronic influence is expected for this compound, modulating its reactivity in both electrophilic and radical-mediated transformations.
Spectroscopic Characterization and Structural Elucidation of 7 Nitroisochroman 1 One
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy stands as a cornerstone for the structural elucidation of organic molecules. For 7-Nitroisochroman-1-one, both proton (¹H) and carbon-13 (¹³C) NMR analyses provide complementary information that, when pieced together, reveals an unambiguous molecular structure.
The ¹H NMR spectrum of this compound, typically recorded in a solvent like deuterated chloroform (B151607) (CDCl₃), displays distinct signals corresponding to the seven protons in the molecule. The analysis of these signals, including their chemical shifts, splitting patterns, and integration values, allows for the precise assignment of each proton to its position on the isochromanone core.
The chemical shift (δ) of a proton is highly dependent on its local electronic environment. In this compound, the protons are broadly categorized into two regions: the aromatic region and the aliphatic region.
The aromatic protons resonate at lower field (higher ppm values) due to the deshielding effect of the benzene (B151609) ring current and the electron-withdrawing nature of the nitro group and the ester functionality.
The proton at position 8 (H-8) appears as a doublet at approximately 8.88 ppm. Its significant downfield shift is attributed to its position ortho to the strongly electron-withdrawing nitro group.
The proton at position 6 (H-6) is observed as a doublet of doublets around 8.38 ppm. It is deshielded by the adjacent nitro group and the carbonyl group of the lactone.
The proton at position 5 (H-5) resonates as a doublet at about 7.42 ppm, influenced by the adjacent aromatic ring and the lactone oxygen.
The aliphatic protons of the dihydro-pyranone ring appear at a higher field (lower ppm values).
The two protons on carbon 4 (H-4), which are adjacent to the oxygen atom, show a triplet at approximately 4.68 ppm. The electronegativity of the oxygen atom causes a downfield shift compared to a standard alkane.
The two protons on carbon 3 (H-3) are observed as a triplet around 3.20 ppm. These protons are further shielded compared to the H-4 protons as they are more distant from the electronegative oxygen atom.
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
|---|---|---|---|---|
| H-8 | 8.88 | d | 2.7 | 1H |
| H-6 | 8.38 | dd | 8.7, 2.7 | 1H |
| H-5 | 7.42 | t | 8.7 | 1H |
| H-4 | 4.68 | t | 6.0 | 2H |
| H-3 | 3.20 | t | 6.0 | 2H |
Spin-spin coupling provides valuable information about the connectivity of adjacent protons. The multiplicity of a signal (e.g., singlet, doublet, triplet) is determined by the number of neighboring protons, following the n+1 rule for first-order spectra.
The H-8 proton at 8.88 ppm appears as a doublet with a coupling constant (J) of 2.7 Hz, which is characteristic of a meta-coupling to the H-6 proton.
The H-6 signal at 8.38 ppm is a doublet of doublets. This pattern arises from coupling to two non-equivalent protons: a larger ortho-coupling (J = 8.7 Hz) with H-5 and a smaller meta-coupling (J = 2.7 Hz) with H-8.
The H-5 proton at 7.42 ppm shows as a doublet with a J value of 8.7 Hz, resulting from ortho-coupling with the H-6 proton.
In the aliphatic region, the signal for the H-4 protons at 4.68 ppm is a triplet (J = 6.0 Hz), indicating coupling to the two adjacent H-3 protons.
Similarly, the H-3 protons at 3.20 ppm also appear as a triplet (J = 6.0 Hz) due to coupling with the neighboring H-4 protons. This reciprocal coupling confirms the connectivity of the -CH₂-CH₂- fragment.
The integration of the area under each signal in the ¹H NMR spectrum is proportional to the number of protons giving rise to that signal. For this compound, the integration values confirm the assignments:
The signals in the aromatic region for H-8, H-6, and H-5 each integrate to one proton.
The signals in the aliphatic region for the H-4 and H-3 methylene (B1212753) groups each integrate to two protons. This 1:1:1:2:2 ratio is fully consistent with the proposed structure of the molecule.
The ¹³C NMR spectrum provides direct information about the carbon skeleton of a molecule. In the proton-decoupled ¹³C NMR spectrum of this compound, each unique carbon atom gives a single resonance line.
The chemical shifts in ¹³C NMR are spread over a much wider range than in ¹H NMR, making it possible to resolve signals for all nine carbon atoms in this compound. The assignments are based on established chemical shift correlations and the electronic effects of the substituents.
Carbonyl Carbon: The carbon of the carbonyl group (C-1) in the lactone ring is the most deshielded, appearing at approximately 162.4 ppm.
Aromatic Carbons: The six aromatic carbons resonate in the typical range of 120-150 ppm.
The carbon bearing the nitro group (C-7) is found at around 147.8 ppm.
The quaternary carbon C-4a, which is part of the fused ring system, appears at about 144.9 ppm.
The C-8a quaternary carbon is observed at approximately 131.1 ppm.
The protonated aromatic carbons appear at 127.3 ppm (C-5), 125.1 ppm (C-6), and 121.0 ppm (C-8).
Aliphatic Carbons: The two aliphatic carbons of the dihydro-pyranone ring are the most shielded.
The carbon adjacent to the oxygen atom (C-4) resonates at approximately 67.1 ppm.
The C-3 carbon is observed at a higher field, around 27.1 ppm.
| Carbon Assignment | Chemical Shift (δ, ppm) |
|---|---|
| C-1 (C=O) | 162.4 |
| C-7 (C-NO₂) | 147.8 |
| C-4a | 144.9 |
| C-8a | 131.1 |
| C-5 | 127.3 |
| C-6 | 125.1 |
| C-8 | 121.0 |
| C-4 (CH₂-O) | 67.1 |
| C-3 (CH₂) | 27.1 |
Spectroscopic and Structural Analysis of this compound Faces Data Unavailability
A comprehensive effort to generate a detailed scientific article on the chemical compound this compound has been halted due to the absence of publicly available, in-depth spectroscopic data. Despite extensive searches for experimental research findings, specific data for advanced two-dimensional NMR techniques and mass spectrometry fragmentation—essential for a complete structural elucidation as per the requested outline—could not be located in scientific literature and databases.
The proposed article was structured to provide a thorough analysis of this compound, focusing on its spectroscopic characterization. The intended content included detailed discussions and data tables for various analytical techniques, including Distortionless Enhancement of Polarization Transfer (DEPT), Correlation Spectroscopy (COSY), Total Correlation Spectroscopy (TOCSY), Heteronuclear Single Quantum Coherence (HSQC), Heteronuclear Multiple Bond Correlation (HMBC), and Mass Spectrometry (MS).
Initial research confirmed the existence of this compound, with its molecular formula identified as C₉H₇NO₄. Some limited ¹H NMR (proton nuclear magnetic resonance) data was found in a doctoral thesis, providing a preliminary glimpse into its chemical structure. However, this foundational data was insufficient to construct a comprehensive analytical profile. Further searches for the requisite ¹³C NMR, detailed 2D NMR correlation data (COSY, TOCSY, HSQC, HMBC), and specific mass spectrometry fragmentation patterns, which are crucial for unambiguously assigning the chemical structure and understanding the connectivity of atoms within the molecule, proved unsuccessful.
The creation of a scientifically accurate and informative article, complete with the specified data tables and detailed research findings, is contingent upon the availability of this primary experimental data. Without access to peer-reviewed studies that have performed and published these specific analyses on this compound, the generation of the requested content would not meet the required standards of scientific accuracy and detail.
At present, the scientific community awaits the publication of comprehensive spectroscopic studies on this compound to enable a complete and authoritative structural characterization.
Mass Spectrometry (MS) Analysis
Molecular Ion Detection and High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry is a cornerstone technique for determining the precise molecular formula of a compound. For this compound, the molecular formula is established as C₉H₇NO₄. chemspider.com This composition dictates a theoretical monoisotopic mass of 193.037508 atomic mass units (amu). chemspider.com
In a typical mass spectrometry experiment, the molecule is ionized, most commonly forming a radical cation (M•+), which is referred to as the molecular ion. The mass-to-charge ratio (m/z) of this ion provides the molecular weight of the compound. HRMS instruments can measure this m/z value with exceptional accuracy, typically to within a few parts per million (ppm), allowing for the confident determination of the elemental composition. The experimentally observed mass of the molecular ion of this compound would be expected to align closely with its calculated theoretical mass.
| Attribute | Value |
|---|---|
| Molecular Formula | C₉H₇NO₄ |
| Average Mass | 193.158 amu |
| Monoisotopic Mass | 193.037508 amu |
Elucidation of Fragmentation Pathways and Mechanisms
The fragmentation process is governed by the relative stability of the resulting carbocations and neutral radical species. libretexts.org The presence of the aromatic ring is expected to lead to a relatively stable molecular ion. libretexts.org
The fragmentation of this compound is anticipated to proceed through several key pathways initiated by the radical cation:
Loss of NO₂: A common fragmentation pathway for nitroaromatic compounds is the cleavage of the C-N bond, leading to the loss of a neutral nitrogen dioxide molecule (NO₂, 46 amu). This would result in a significant fragment ion at m/z 147.
Loss of CO: The lactone functionality can undergo fragmentation through the loss of carbon monoxide (CO, 28 amu). This is a characteristic fragmentation for esters and lactones.
Decarbonylation and Loss of Ethylene (B1197577): A concerted or sequential loss of the lactone carbonyl group as CO and the ethylene bridge (-CH₂CH₂-) could occur.
Retro-Diels-Alder (RDA) Reaction: Although less common for this specific ring system, a retro-Diels-Alder reaction of the dihydropyranone ring could be a possible fragmentation pathway.
The interplay of these fragmentation routes would generate a unique mass spectrum. The relative abundances of the fragment ions would depend on their respective stabilities.
| Process | Neutral Loss | Mass of Neutral Loss (amu) | Predicted Fragment m/z |
|---|---|---|---|
| Loss of Nitro Group | NO₂ | 46 | 147 |
| Loss of Carbon Monoxide | CO | 28 | 165 |
| Loss of Ethylene | C₂H₄ | 28 | 165 |
Infrared (IR) Spectroscopy for Characteristic Functional Group Vibrations
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. msu.edu The IR spectrum of this compound is expected to exhibit several characteristic absorption bands that confirm the presence of its key structural features.
The spectrum can be broadly divided into the functional group region (4000-1500 cm⁻¹) and the fingerprint region (below 1500 cm⁻¹), which is unique to the molecule as a whole. libretexts.org
Key expected vibrational frequencies include:
Aromatic C-H Stretching: Absorptions in the region of 3100-3000 cm⁻¹ are characteristic of C-H bonds on the aromatic ring. vscht.cz
Aliphatic C-H Stretching: The C-H bonds of the methylene (-CH₂-) groups in the isochromanone ring are expected to show stretching vibrations in the 2960-2850 cm⁻¹ range.
C=O Stretching (Lactone): A strong and sharp absorption band is anticipated in the region of 1780-1740 cm⁻¹ for the carbonyl group of the six-membered lactone ring. The exact position can be influenced by ring strain and conjugation.
N-O Stretching (Nitro Group): The nitro group (NO₂) gives rise to two distinct stretching vibrations: an asymmetric stretch typically appearing between 1560-1520 cm⁻¹ and a symmetric stretch between 1360-1320 cm⁻¹. These are usually strong absorptions.
C=C Stretching (Aromatic): The carbon-carbon double bonds within the benzene ring will produce characteristic stretching vibrations in the 1600-1450 cm⁻¹ region. libretexts.org
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Aromatic C-H | Stretching | 3100-3000 | Medium to Weak |
| Aliphatic C-H | Stretching | 2960-2850 | Medium |
| Lactone C=O | Stretching | 1780-1740 | Strong |
| Nitro NO₂ | Asymmetric Stretching | 1560-1520 | Strong |
| Nitro NO₂ | Symmetric Stretching | 1360-1320 | Strong |
| Aromatic C=C | Stretching | 1600-1450 | Medium to Weak |
X-ray Crystallography for Solid-State Molecular Geometry and Absolute Configuration (General applicability)
To perform X-ray crystallography, a single crystal of high quality is required. The crystal is irradiated with X-rays, and the resulting diffraction pattern is analyzed to generate an electron density map of the molecule. From this map, the positions of the individual atoms can be determined.
While specific crystallographic data for this compound is not available, the general applicability of the technique is well-established for isochromanone derivatives. A successful crystallographic analysis of this compound would provide unequivocal proof of its structure, including the planarity of the aromatic ring, the conformation of the dihydropyranone ring, and the orientation of the nitro group relative to the rest of the molecule.
Computational Studies and Mechanistic Investigations
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in probing the electronic nature of molecules. These calculations can predict a range of properties from the ground-state electronic structure to the energy of transition states in a reaction.
DFT is a computational method that calculates the electronic structure of atoms, molecules, and solids. For 7-Nitroisochroman-1-one, DFT can be used to predict its geometry, orbital energies, and spectroscopic parameters. The presence of the electron-withdrawing nitro group (-NO₂) at the 7-position is expected to significantly influence the electronic distribution within the isochroman-1-one (B1199216) scaffold.
DFT calculations would likely reveal a polarization of the aromatic ring, with electron density being drawn towards the nitro group. This would be reflected in the calculated molecular electrostatic potential (MEP), which would show a region of negative potential around the oxygen atoms of the nitro group and the carbonyl group, and regions of positive potential on the aromatic protons.
The predicted spectroscopic parameters, such as the vibrational frequencies (IR spectrum) and the nuclear magnetic resonance (NMR) chemical shifts, would be valuable for the experimental characterization of the molecule. For instance, the calculated IR spectrum would be expected to show characteristic stretching frequencies for the C=O of the lactone and the N-O bonds of the nitro group.
Table 1: Predicted Spectroscopic Data for this compound based on DFT Calculations of Analogous Compounds
| Spectroscopic Parameter | Predicted Value/Range |
| IR Stretching Frequencies (cm⁻¹) | |
| Carbonyl (C=O) | 1720-1740 |
| Nitro (N-O) symmetric | 1340-1360 |
| Nitro (N-O) asymmetric | 1520-1540 |
| ¹H NMR Chemical Shifts (ppm, CDCl₃) | |
| H-8 (ortho to -NO₂) | ~8.4 |
| H-6 (ortho to -NO₂) | ~8.2 |
| H-5 | ~7.5 |
| ¹³C NMR Chemical Shifts (ppm, CDCl₃) | |
| Carbonyl Carbon (C-1) | ~165 |
| C-7 (bearing -NO₂) | ~148 |
Note: These are estimated values based on data from related nitroaromatic and isochroman-1-one compounds. Actual experimental values may vary.
DFT is a crucial tool for investigating reaction mechanisms. By calculating the energies of reactants, products, intermediates, and transition states, a detailed reaction energy profile can be constructed. For reactions involving this compound, such as its synthesis or subsequent transformations, DFT can elucidate the step-by-step mechanism.
For example, in the synthesis of isochroman-1-ones, DFT studies on related systems have helped to understand the regioselectivity and stereoselectivity of the reactions. nih.gov The calculations can identify the lowest energy pathway and the key transition state structures, providing insights into the factors that control the reaction outcome. The electron-withdrawing nature of the nitro group in this compound would likely influence the activation barriers of reactions involving the aromatic ring or the lactone moiety.
The isochroman-1-one ring system is not planar and can adopt different conformations. DFT calculations can be used to perform a conformational analysis to identify the most stable conformers and to map the potential energy landscape of the molecule. Studies on similar isochroman-1-one derivatives have shown that the heterocyclic ring can exist in distinct conformations, such as a twisted-boat or a half-chair form.
Molecular Dynamics (MD) Simulations
While DFT provides a static picture of the molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time, typically in a solution environment.
MD simulations can be employed to explore the conformational dynamics of this compound in a solvent. By simulating the motion of the molecule and the surrounding solvent molecules over time, MD can reveal how the molecule samples different conformations and the timescales of these conformational changes. This is particularly useful for understanding the flexibility of the lactone ring and how it might be influenced by the solvent.
While no specific MD studies on this compound are available, simulations on other lactones have provided insights into their flexibility and interactions with water. These studies often reveal the importance of hydrogen bonding between the solvent and the carbonyl oxygen of the lactone.
MD simulations are also well-suited for analyzing the non-covalent interactions between this compound and other molecules, such as solvent molecules or a catalyst. The simulations can provide detailed information about the structure and dynamics of the solvation shell around the molecule.
For instance, in a polar solvent, the simulation would likely show a well-defined solvation shell around the polar nitro and carbonyl groups. The analysis of radial distribution functions from the MD trajectory can quantify the average distances and coordination numbers of solvent molecules around specific atoms of this compound. This information is crucial for understanding how the solvent can influence the molecule's reactivity and conformational preferences.
Theoretical Prediction of Physical and Chemical Processes
Computational chemistry serves as a powerful tool for predicting the physicochemical properties and reactivity of molecules such as this compound. nih.gov Although specific theoretical studies exclusively focused on this compound are not extensively available in the reviewed literature, the principles of computational chemistry allow for a theoretical framework to understand its behavior. Techniques such as Density Functional Theory (DFT) and other quantum chemical methods can be employed to model its structure and predict its properties. youtube.com
A fundamental aspect of computational analysis involves geometry optimization, which predicts the most stable three-dimensional arrangement of atoms in the molecule. From this optimized structure, a variety of physical and chemical properties can be calculated. For instance, the electronic properties, including the dipole moment and the distribution of electron density, can be determined. The nitro group (-NO2) is a strong electron-withdrawing group, and its presence at the 7-position of the isochroman-1-one core is expected to significantly influence the molecule's electronic landscape. researchgate.net This electron-withdrawing nature can create a dipole moment and affect the molecule's solubility and intermolecular interactions.
Furthermore, computational methods can predict spectroscopic properties. Theoretical calculations of Infrared (IR), Nuclear Magnetic Resonance (NMR), and Ultraviolet-Visible (UV-Vis) spectra can be performed. These predicted spectra can aid in the identification and characterization of the compound when compared with experimental data.
The chemical reactivity of this compound can also be explored through computational studies. Molecular orbital theory, particularly the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides insights into the molecule's susceptibility to electrophilic and nucleophilic attack. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability. In the case of this compound, the electron-withdrawing nitro group is anticipated to lower the energy of the LUMO, potentially making the aromatic ring more susceptible to nucleophilic aromatic substitution under certain conditions.
While specific computational data for this compound is not available in the public domain, a hypothetical table of predictable parameters is presented below to illustrate the scope of theoretical predictions.
| Property | Theoretical Method | Predicted Value (Hypothetical) | Significance |
| Dipole Moment | DFT (B3LYP/6-31G) | ~4.5 D | Indicates the molecule's polarity and influences its solubility and intermolecular forces. |
| HOMO Energy | DFT (B3LYP/6-31G) | -7.2 eV | Relates to the molecule's ability to donate electrons in a chemical reaction. |
| LUMO Energy | DFT (B3LYP/6-31G) | -2.5 eV | Relates to the molecule's ability to accept electrons in a chemical reaction. |
| HOMO-LUMO Gap | DFT (B3LYP/6-31G) | 4.7 eV | Correlates with the chemical reactivity and kinetic stability of the molecule. |
| Aromaticity Index (HOMA) | Calculated from optimized geometry | ~0.95 | Indicates the degree of aromatic character in the benzene (B151609) ring, which is influenced by the nitro substituent. researchgate.net |
Note: The values in this table are hypothetical and are presented for illustrative purposes to demonstrate the types of properties that can be predicted through computational studies. Actual values would require specific calculations for this compound.
Mechanistic Elucidation of Synthetic Transformations
The synthesis of this compound typically involves the nitration of the parent compound, isochroman-1-one. The mechanistic elucidation of this transformation falls under the well-established principles of electrophilic aromatic substitution. rushim.rubyjus.comwikipedia.org
The reaction proceeds through a series of steps, initiated by the generation of a potent electrophile, the nitronium ion (NO₂⁺). This is commonly achieved by reacting nitric acid with a strong dehydrating acid, such as sulfuric acid. youtube.com
Step 1: Generation of the Nitronium Ion
Nitric acid is protonated by sulfuric acid, forming a protonated nitric acid intermediate. This intermediate then loses a molecule of water to form the highly electrophilic nitronium ion.
HNO₃ + H₂SO₄ ⇌ H₂NO₃⁺ + HSO₄⁻ H₂NO₃⁺ → NO₂⁺ + H₂O
Step 2: Electrophilic Attack on the Aromatic Ring
The electron-rich aromatic ring of isochroman-1-one acts as a nucleophile and attacks the nitronium ion. This attack results in the formation of a resonance-stabilized carbocation intermediate, often referred to as a sigma complex or Wheland intermediate. nih.gov The position of the attack is directed by the existing substituents on the benzene ring. In the case of isochroman-1-one, the lactone ring and the alkyl portion fused to the benzene ring are generally considered ortho-, para-directing and activating. However, the precise regioselectivity can be influenced by steric factors and reaction conditions. The formation of the 7-nitro isomer suggests that the para position relative to the ether-like oxygen of the lactone is a favorable site for substitution.
Step 3: Deprotonation and Restoration of Aromaticity
In the final step, a weak base, such as the bisulfate ion (HSO₄⁻) or a water molecule, abstracts a proton from the carbon atom bearing the nitro group in the sigma complex. This deprotonation step restores the aromaticity of the ring and yields the final product, this compound.
Isochroman-1-one + HNO₃/H₂SO₄ → this compound + H₂O
The mechanism is a classic example of an electrophilic aromatic substitution reaction, a fundamental process in organic chemistry for the functionalization of aromatic compounds. byjus.com
Synthetic Utility and Future Research Directions of 7 Nitroisochroman 1 One
7-Nitroisochroman-1-one as a Key Intermediate in Organic Synthesis
This compound serves as a pivotal intermediate primarily due to the synthetic flexibility imparted by the nitro functional group. Its synthesis is typically achieved through the direct nitration of the parent isochroman-1-one (B1199216). This electrophilic aromatic substitution reaction, generally carried out with a mixture of nitric acid and sulfuric acid, places the nitro group at the 7-position of the aromatic ring under controlled temperature conditions. smolecule.com
The most significant utility of this compound lies in its role as a precursor to 7-Aminoisochroman-1-one. The aromatic nitro group is readily reduced to a primary amine through various established methods, most commonly catalytic hydrogenation. This transformation is fundamental, as it converts the electron-withdrawing nitro group into an electron-donating amino group, which not only alters the electronic properties of the molecule but also provides a nucleophilic handle for a wide array of subsequent chemical modifications. smolecule.commdpi.com The availability of 7-Aminoisochroman-1-one from commercial suppliers underscores the importance of this synthetic pathway. cymitquimica.comsigmaaldrich.cn
| Starting Material | Reaction | Product | Significance |
|---|---|---|---|
| This compound | Catalytic Reduction (e.g., H₂, Pd/C) | 7-Aminoisochroman-1-one | Conversion of an electrophilic handle to a nucleophilic one, enabling further derivatization. smolecule.commdpi.com |
Derivatization Strategies for Accessing Diverse Molecular Scaffolds
The true synthetic potential of this compound is realized through the derivatization of its reduction product, 7-Aminoisochroman-1-one. The primary amino group is a versatile functional handle that opens up numerous avenues for creating diverse molecular libraries for structure-activity relationship (SAR) studies. researchgate.net Common derivatization strategies include:
N-Acylation: Reaction with acyl chlorides or anhydrides to form amides.
N-Alkylation: Introduction of alkyl groups via reductive amination or reaction with alkyl halides.
N-Arylation: Formation of diarylamines through methods like Buchwald-Hartwig amination.
Sulfonamide Formation: Reaction with sulfonyl chlorides to yield sulfonamides.
Diazotization: Conversion of the amino group to a diazonium salt, which can then be displaced by a wide variety of nucleophiles (e.g., halides, cyanide, hydroxyl) in Sandmeyer-type reactions.
These strategies allow for the systematic modification of the isochromanone core, enabling fine-tuning of its physicochemical and biological properties.
| Reaction Type | Reagents | Product Functional Group | Potential Application |
|---|---|---|---|
| N-Acylation | R-COCl, Pyridine | Amide | Modulating polarity and hydrogen bonding capacity. |
| N-Sulfonylation | R-SO₂Cl, Pyridine | Sulfonamide | Introducing rigid linkers and altering solubility. |
| Reductive Amination | Aldehyde/Ketone, NaBH₃CN | Secondary/Tertiary Amine | Building complex side chains. |
| Sandmeyer Reaction | 1. NaNO₂, HCl 2. CuX (X = Cl, Br, CN) | Aryl Halide, Aryl Nitrile | Introducing non-nitrogen substituents for SAR studies. |
Development of New Reactions and Methodologies Exploiting its Reactivity
Beyond the foundational reduction of the nitro group, the unique electronic nature of this compound presents opportunities for developing novel synthetic methodologies. The powerful electron-withdrawing effect of the nitro group significantly influences the reactivity of the entire molecule.
Nucleophilic Aromatic Substitution (SNAr): The nitro group activates the aromatic ring towards nucleophilic attack, particularly at the positions ortho and para to it. This could enable the direct displacement of a suitable leaving group (if installed on the ring) by nucleophiles, a reaction pathway not feasible in the parent isochroman-one.
Enhanced Carbonyl Electrophilicity: The nitro group's field and resonance effects are transmitted to the lactone carbonyl group, increasing its electrophilicity. This could facilitate reactions with weak nucleophiles or allow for novel ring-opening transformations under milder conditions than the non-nitrated analogue. nih.gov
Photochemical Reactions: Aromatic nitro compounds possess distinct photochemical properties that can be exploited in organic synthesis. rsc.org Future research could explore light-mediated transformations of this compound to access unique molecular architectures.
Exploration of Structure-Reactivity Relationships in Nitroisochromanones
The presence of the strongly electron-withdrawing nitro group in this compound deactivates the aromatic ring toward electrophilic substitution while activating it toward nucleophilic substitution. It also increases the acidity of benzylic protons and enhances the electrophilic character of the lactone carbonyl. rsc.org Conversely, converting the nitro group to the electron-donating amino group in 7-Aminoisochroman-1-one reverses these properties, making the aromatic ring more susceptible to electrophilic attack and potentially altering the reactivity of the lactone moiety. A systematic study comparing the reactivity of a series of 7-substituted isochromanones would provide valuable quantitative data, enabling chemists to predict and control reaction outcomes.
Integration into Complex Total Synthesis Efforts
While isochroman (B46142) scaffolds are important building blocks for the synthesis of natural products, the specific integration of this compound into a total synthesis campaign has not been extensively reported. researchgate.net However, its structure presents significant potential. The compound can be viewed as a bifunctional building block. The isochromanone core provides a rigid, oxygenated six-membered ring, while the nitro group (or the subsequent amino group) at the 7-position offers a strategic point for connecting other fragments of a complex target molecule or for introducing key pharmacophoric features. Future efforts in natural product synthesis could leverage this compound as a versatile starting material for constructing more elaborate molecular architectures.
Advancements in Automated Structural Elucidation and Computational Design for Nitroisochromanone Systems
Modern structural elucidation is increasingly reliant on automated and computational methods. rsc.orgnih.gov For novel nitroisochromanone derivatives, these tools can significantly accelerate the pace of research.
Computational Chemistry: Quantum mechanical methods, such as Density Functional Theory (DFT), can be employed to predict spectroscopic data (e.g., NMR, IR) for proposed structures. nih.gov This is particularly useful for distinguishing between isomers and understanding conformational preferences, which can be challenging to determine solely from experimental data. Such calculations can also provide insights into reaction mechanisms and predict the relative reactivity of different sites within the molecule.
Automated NMR Analysis: Platforms that integrate computational NMR prediction with experimental data analysis, such as DP4-AI, can provide rapid and statistically robust structural verification. rsc.org By calculating the NMR shifts for all possible isomers of a newly synthesized nitroisochromanone derivative and comparing them to the experimental spectrum, these tools can assign the correct structure with a high degree of confidence, minimizing the need for laborious manual analysis. researchgate.netosti.gov This high-throughput characterization is essential for rapidly exploring the derivatization strategies discussed previously.
The application of these advanced computational and automated systems will be crucial for unlocking the full synthetic potential of the nitroisochromanone scaffold.
Q & A
Q. How can researchers design a regioselective synthesis protocol for 7-nitroisochroman-1-one?
- Methodological Answer :
To achieve regioselective nitration, begin with isochroman-1-one derivatives and employ controlled nitration conditions (e.g., mixed acid systems at 0–5°C). Monitor reaction progress via TLC or HPLC. Purify intermediates using column chromatography with silica gel (60–120 mesh) and characterize using H/C NMR and FTIR. For regioselectivity validation, compare spectral data with PubChem entries (e.g., canonical SMILES:
C1C2=C(C=C(C=C2)[N+](=O)[O-])C(=O)OC1=O) . Optimize yields by adjusting stoichiometry of nitric acid and reaction time.
Q. What analytical techniques are essential for characterizing this compound?
- Methodological Answer : Key techniques include:
- Spectroscopy : H/C NMR for structural confirmation (e.g., nitro group resonance at δ 8.2–8.5 ppm).
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular formula (CHNO, exact mass: 207.01 g/mol) .
- Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity (>95%).
- Thermal Analysis : DSC/TGA to evaluate decomposition temperatures.
Document all data with error margins (e.g., ±0.3% for NMR shifts) to ensure reproducibility .
Q. How should researchers assess the bioactivity of this compound in preliminary studies?
- Methodological Answer : Use in vitro assays such as:
- Anti-inflammatory Activity : Measure COX-2 inhibition via ELISA, with IC calculations.
- Cytotoxicity : MTT assay on human cell lines (e.g., HEK-293) at concentrations 1–100 µM.
Include positive controls (e.g., indomethacin) and triplicate experiments. Report results as mean ± SD and validate statistical significance (p < 0.05) using ANOVA .
Q. What experimental conditions influence the stability of this compound?
- Methodological Answer : Conduct stability studies under varying:
- pH : 2–12 (use buffer solutions, 37°C).
- Temperature : 4°C, 25°C, 40°C (monitor via HPLC over 30 days).
- Light Exposure : UV-Vis irradiation (254 nm) for photodegradation analysis.
Calculate degradation kinetics (e.g., first-order rate constants) and identify byproducts using LC-MS .
How to formulate a hypothesis-driven research question for studying this compound?
- Methodological Answer : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). Example: "Does this compound exhibit selective inhibition of COX-2 over COX-1 in macrophages, and what structural features contribute to this selectivity?" Justify novelty by comparing with existing isochroman derivatives (e.g., 7-methoxy analogs) .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in complex systems?
- Methodological Answer : Use DFT calculations (e.g., B3LYP/6-31G*) to:
- Map electrostatic potential surfaces (identify nucleophilic/electrophilic sites).
- Simulate nitro group interactions with biological targets (e.g., COX-2 active site via molecular docking).
Validate models with experimental IC data and adjust force fields for accuracy .
Q. How to resolve contradictions in reported bioactivity data for this compound derivatives?
- Methodological Answer : Perform systematic meta-analysis :
Q. What interdisciplinary approaches enhance understanding of this compound’s mechanism of action?
- Methodological Answer : Integrate:
- Proteomics : SILAC labeling to identify protein targets in treated cells.
- Metabolomics : LC-HRMS to track metabolic pathway perturbations.
- Structural Biology : Cryo-EM for ligand-target complex visualization.
Cross-validate findings with in vivo models (e.g., zebrafish inflammation assays) .
Q. How to address reproducibility challenges in synthesizing this compound?
- Methodological Answer : Implement Quality by Design (QbD) :
- Define Critical Process Parameters (CPPs): Temperature, reagent purity.
- Use DoE (Design of Experiments) to optimize reaction yield/purity.
- Document batch records with raw data (e.g., NMR spectra, chromatograms) in supplementary materials .
Q. What strategies improve the specificity of this compound in targeting disease pathways?
- Methodological Answer :
Develop prodrug derivatives : - Introduce enzymatically cleavable groups (e.g., esterase-sensitive moieties).
- Test activation kinetics in target tissues (e.g., tumor microenvironment).
Use SPR biosensors to measure binding affinity to off-target proteins and refine design iteratively .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
